molecular formula C20H22N2O5 B6028851 N-(2,3-dimethoxybenzyl)-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide

N-(2,3-dimethoxybenzyl)-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide

Cat. No. B6028851
M. Wt: 370.4 g/mol
InChI Key: QMSMLVDPPBGZKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DMBCO is a benzoxazole derivative that has been synthesized through a multi-step process involving the reaction of 2,3-dimethoxybenzaldehyde with 2-methoxyethylamine followed by a series of reactions with other reagents. The compound has been found to exhibit a range of biological activities, making it a promising candidate for various applications.

Mechanism of Action

The mechanism of action of DMBCO is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins involved in cellular processes. In cancer cells, DMBCO has been found to induce apoptosis by activating the caspase pathway. In protein-ligand interactions, DMBCO has been found to bind to specific sites on the protein surface, resulting in a change in the protein conformation.
Biochemical and Physiological Effects:
DMBCO has been found to exhibit a range of biochemical and physiological effects. In cancer cells, DMBCO has been found to inhibit cell proliferation and induce apoptosis. In protein-ligand interactions, DMBCO has been found to bind to specific sites on the protein surface, resulting in a change in the protein conformation. In materials science, DMBCO has been used as a building block for the synthesis of novel materials with unique properties.

Advantages and Limitations for Lab Experiments

The advantages of using DMBCO in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations of using DMBCO include its relatively high cost and limited availability.

Future Directions

There are several future directions for the research on DMBCO. One potential direction is the development of DMBCO-based materials with unique properties for various applications. Another potential direction is the synthesis of DMBCO derivatives with improved biological activity and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of DMBCO and its potential applications in various fields.
In conclusion, DMBCO is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method has been optimized to yield high purity DMBCO, and the compound has been found to exhibit a range of biological activities. Further research is needed to fully understand the mechanism of action of DMBCO and its potential applications in various fields.

Synthesis Methods

The synthesis of DMBCO involves a multi-step process that starts with the condensation of 2,3-dimethoxybenzaldehyde with 2-methoxyethylamine to form the corresponding imine intermediate. The imine intermediate is then subjected to a series of reactions involving various reagents such as NaBH4, acetic anhydride, and ammonium chloride to form the final product. The synthesis method has been optimized to yield high purity DMBCO.

Scientific Research Applications

DMBCO has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, DMBCO has been found to exhibit potent antitumor activity by inhibiting the proliferation of cancer cells. In biochemistry, DMBCO has been used as a fluorescent probe to detect protein-ligand interactions. In materials science, DMBCO has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-24-10-9-18-22-15-8-7-13(11-17(15)27-18)20(23)21-12-14-5-4-6-16(25-2)19(14)26-3/h4-8,11H,9-10,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSMLVDPPBGZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NC2=C(O1)C=C(C=C2)C(=O)NCC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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